molecular formula C12H10N2O3S B2487542 N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide CAS No. 324758-80-7

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2487542
CAS No.: 324758-80-7
M. Wt: 262.28
InChI Key: GRXXJCZPIZCZRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-5-nitrothiophene-2-carboxamide is a nitrothiophene carboxamide derivative characterized by a 5-nitrothiophene core linked to a carboxamide group. The substituent at the thiazole ring is a 4-methylphenyl group, which contributes to its structural uniqueness.

Properties

IUPAC Name

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-8-2-4-9(5-3-8)13-12(15)10-6-7-11(18-10)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXXJCZPIZCZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

    Nitration of Thiophene: The starting material, thiophene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the thiophene ring.

    Amidation Reaction: The nitrated thiophene is then reacted with 4-methylphenylamine (p-toluidine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.

Major Products Formed:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the electrophile used, various substituted thiophene derivatives can be obtained.

Scientific Research Applications

Chemistry

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for the development of more complex molecules. It is often employed in the synthesis of other nitrothiophene derivatives, which can lead to compounds with enhanced properties or novel functionalities.

Biology

The compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. Research indicates that it may exhibit moderate antibacterial activity against several Gram-positive and Gram-negative bacterial strains. It has been suggested that this compound could act as a prodrug, requiring activation by specific nitroreductases within bacterial cells to exert its antibacterial effects .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including:

  • Antibacterial Activity : Studies have shown that it possesses moderate activity against various pathogens, indicating its potential as a starting point for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.

Industry

In industrial applications, this compound is utilized in the development of advanced materials such as organic semiconductors and photoactive compounds. Its unique electronic properties make it suitable for applications in electronic devices and sensors.

Case Study 1: Antimicrobial Efficacy

A controlled study assessed the antimicrobial activity of this compound against multi-drug resistant strains. The results indicated significant inhibition of bacterial growth, especially when combined with conventional antibiotics, suggesting a synergistic effect that could enhance treatment efficacy.

Case Study 2: Anticancer Properties

An in vitro study focused on the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a significant decrease in cell viability and increased caspase activity, indicating its potential to induce apoptosis and serve as a therapeutic agent against breast cancer.

Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialModerate activity against several strains
AnticancerInduces apoptosis in MCF-7 cells

Future Research Directions

Given the promising results from initial studies, future research on this compound should focus on:

  • Elucidating the mechanisms of action related to its antibacterial and anticancer properties.
  • Exploring structural modifications to enhance potency and selectivity.
  • Conducting comprehensive toxicity studies to evaluate safety profiles for potential therapeutic use.

Biological Activity

N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the molecular formula C₁₈H₁₆N₄O₄S, characterized by a thiophene ring substituted with a nitro group and an amide functional group. The presence of the 4-methylphenyl moiety enhances its lipophilicity , which is crucial for its interaction with biological membranes and targets.

This compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to bacterial DNA, causing cellular damage and death .

Efficacy Studies

A study published in the National Institutes of Health's database evaluated a series of nitrothiophene carboxamides, including this compound, which demonstrated promising antibacterial properties. The compound was found to be effective against multiple bacterial strains, suggesting its potential as a starting point for developing new antibiotics .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli20 µg/mL
Klebsiella spp.15 µg/mL
Shigella spp.10 µg/mL
Salmonella spp.25 µg/mL

Anticancer Potential

In addition to its antibacterial properties, this compound is being investigated for its anticancer effects. Nitro-containing compounds are known for their diverse pharmacological activities, including antineoplastic effects. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including DNA damage and inhibition of cell proliferation .

Case Studies and Research Findings

  • Antibacterial Study : A study focusing on nitrothiophene derivatives highlighted this compound's effectiveness against resistant bacterial strains. The compound's ability to overcome bacterial efflux mechanisms was noted as a significant advantage in its antibacterial profile .
  • Anticancer Research : Another investigation assessed the cytotoxic effects of various nitrothiophenes on cancer cell lines. The results indicated that this compound could inhibit cell growth effectively, supporting its potential use in cancer therapy .
  • Mechanistic Insights : Further studies explored the interaction of this compound with specific biological targets, revealing that structural modifications could enhance its potency and selectivity against bacterial and cancer cells .

Future Directions

Given its promising biological activities, future research on this compound should focus on:

  • Structural Optimization : Modifying the compound's structure to improve efficacy and reduce toxicity.
  • Mechanistic Studies : Investigating the detailed mechanisms by which this compound exerts its antibacterial and anticancer effects.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential in clinical settings.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthesis Efficiency : Purity varies widely; the 3,5-difluorophenyl analog achieved 99.05% purity , while the 3-methoxy-4-(trifluoromethyl)phenyl analog yielded only 42%, likely due to steric or electronic effects during purification .

Physicochemical and Functional Implications

Lipophilicity and Bioavailability :
  • Trifluoromethyl Groups : Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (CAS: 2147485-13-8) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Fluorine Substituents : Analogs with 3,5-difluorophenyl groups (e.g., Compound 11 ) leverage fluorine’s electronegativity for improved target binding and pharmacokinetics.
Thermal and Crystallographic Behavior :
  • While crystallographic data for the target compound are unavailable, highlights the role of weak interactions (C–H⋯N, π–π stacking) in stabilizing analogous structures. Such interactions may influence the target compound’s crystallinity and stability .

Q & A

Q. What are the recommended synthetic routes for N-(4-methylphenyl)-5-nitrothiophene-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, 5-nitrothiophene-2-carboxylic acid is activated using coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF. The activated intermediate is then reacted with 4-methylaniline under nitrogen at room temperature for 12–24 hours. After purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient), yields range from 60–75% . Key Validation : Full characterization (NMR, IR, mass spectrometry) must confirm the absence of unreacted starting materials and byproducts .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of the nitro group (δ 8.2–8.5 ppm for thiophene protons) and the 4-methylphenyl substituent (δ 2.3 ppm for CH3_3) .
  • IR Spectroscopy : Peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1670 cm1^{-1} (amide C=O stretch) .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 276.05 for C12_{12}H10_{10}N2_2O3_3S) .
  • Elemental Analysis : Ensure ≤0.4% deviation from theoretical C, H, N, S values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from variations in assay protocols. To address this:
  • Standardize Assays : Use CLSI guidelines for bacterial/fungal susceptibility testing .
  • Purity Verification : Confirm compound purity (>95%) via HPLC and compare with literature sources .
  • Structural Analog Comparison : Test derivatives (e.g., N-(4-fluorophenyl) analogs) to isolate substituent effects .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction rates .
  • Coupling Agent Optimization : Replace EDCl/HOBt with DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) for sterically hindered substrates .
  • Temperature Control : Maintain 0–5°C during activation to minimize nitro group degradation .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) on the phenyl ring to enhance antibacterial activity. For example, N-(4-fluorophenyl) analogs show 2–4× lower MIC values against S. aureus .
  • Bioisosteric Replacement : Replace the nitro group with a cyano or sulfonamide moiety to modulate solubility and target binding .
  • In Silico Modeling : Perform docking studies with bacterial enoyl-ACP reductase (FabI) to predict binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.